

# An In-depth Technical Guide to 4-Amino-2,6-dimethylbenzoic acid

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## Compound of Interest

Compound Name: 4-Amino-2,6-dimethylbenzoic acid

Cat. No.: B171130

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CAS Number: 16752-16-2

This technical guide provides a comprehensive overview of **4-Amino-2,6-dimethylbenzoic acid**, a substituted aromatic carboxylic acid of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential role in biological pathways.

## Chemical and Physical Properties

**4-Amino-2,6-dimethylbenzoic acid** is a unique molecule that combines the functionalities of an aniline and a benzoic acid, with methyl substitutions ortho to the carboxylic acid group. These structural features influence its chemical reactivity and physical properties.

Property	Value
CAS Number	16752-16-2
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	165.19 g/mol
Melting Point	196-198 °C
Boiling Point	342.5 °C at 760 mmHg
Appearance	Off-white to light yellow crystalline powder
Solubility	Soluble in hot water, ethanol, and ether
pKa	~4.8 (estimated for the carboxylic acid)

## Experimental Protocols

### Synthesis of 4-Amino-2,6-dimethylbenzoic acid

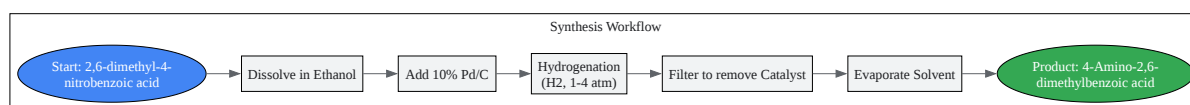
A common and effective method for the synthesis of **4-Amino-2,6-dimethylbenzoic acid** is through the catalytic hydrogenation of its nitro precursor, 2,6-dimethyl-4-nitrobenzoic acid. This method offers high yields and purity.

#### Materials:

- 2,6-dimethyl-4-nitrobenzoic acid
- Palladium on carbon (10% Pd/C)
- Ethanol
- Hydrogen gas
- Filtration apparatus (e.g., Buchner funnel)
- Rotary evaporator

#### Procedure:

- In a suitable hydrogenation vessel, dissolve 2,6-dimethyl-4-nitrobenzoic acid in ethanol.
- Carefully add a catalytic amount of 10% Pd/C to the solution.
- Seal the vessel and purge with an inert gas, such as nitrogen, to remove any oxygen.
- Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
- Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting solid is **4-Amino-2,6-dimethylbenzoic acid**, which can be further purified by recrystallization if necessary.



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### Synthesis Workflow Diagram

## Spectroscopic Data

While experimental spectra for **4-Amino-2,6-dimethylbenzoic acid** are not readily available in public databases, the following table provides predicted and characteristic spectral data based on its structure and data from similar compounds.

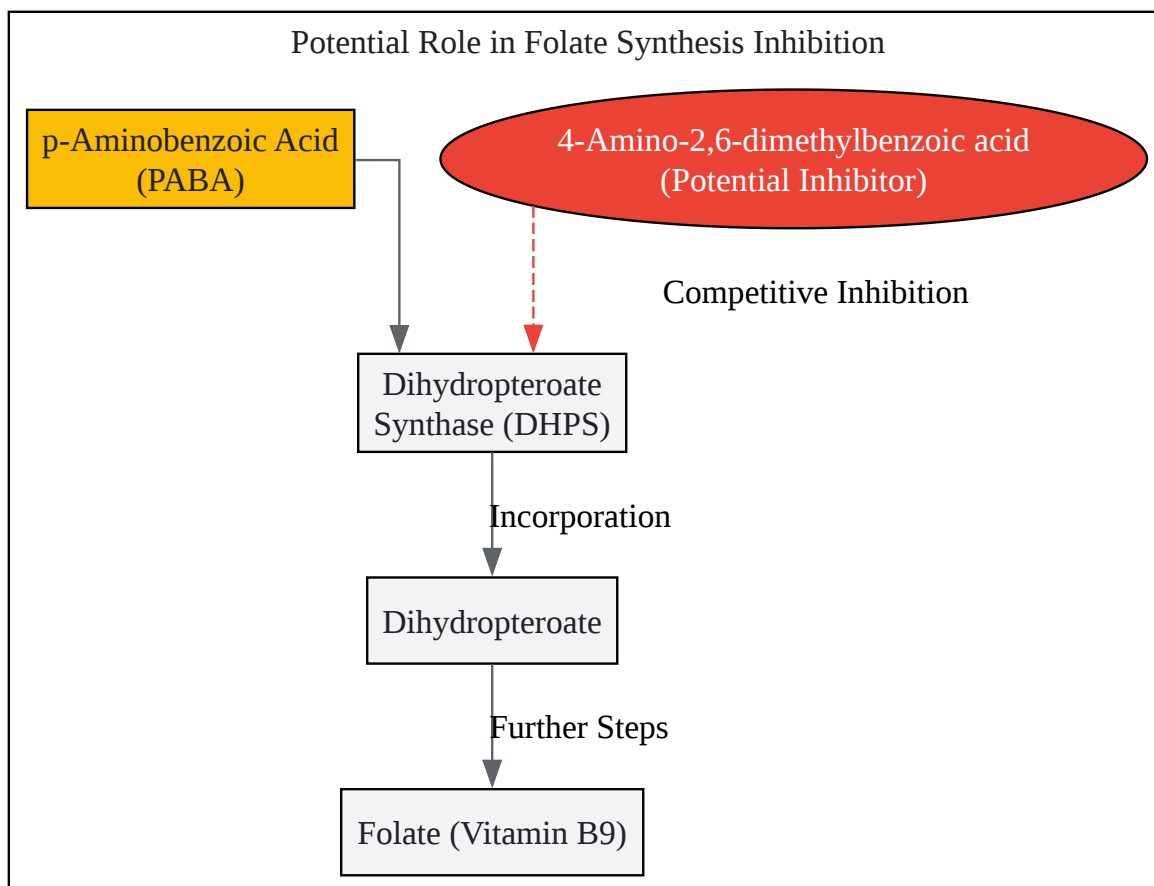
Technique	Expected Absorptions/Signals
$^1\text{H}$ NMR	Signals for the aromatic protons (likely two singlets or a complex multiplet), a broad singlet for the amino protons (which may exchange with $\text{D}_2\text{O}$ ), a singlet for the two methyl groups, and a broad singlet for the carboxylic acid proton (which will also exchange with $\text{D}_2\text{O}$ ).
$^{13}\text{C}$ NMR	Signals for the aromatic carbons (including quaternary carbons), a signal for the methyl carbons, and a signal for the carboxylic acid carbonyl carbon (typically downfield).
FT-IR	Broad O-H stretch from the carboxylic acid (around $3000\text{ cm}^{-1}$ ), N-H stretching from the primary amine (two bands around $3300\text{--}3500\text{ cm}^{-1}$ ), a strong C=O stretch from the carboxylic acid (around $1700\text{ cm}^{-1}$ ), C-N stretching, and various aromatic C-H and C=C bending and stretching vibrations.

## Biological Significance and Potential Applications

Substituted aminobenzoic acids are important pharmacophores and are found in a variety of biologically active molecules. As a derivative of p-aminobenzoic acid (PABA), **4-Amino-2,6-dimethylbenzoic acid** may have interesting biological properties. PABA is a key intermediate in the synthesis of folate (vitamin B9) in many bacteria. Therefore, derivatives of PABA can act as antagonists of this pathway, leading to antimicrobial activity.

The unique substitution pattern of **4-Amino-2,6-dimethylbenzoic acid** makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with

potential therapeutic applications. The amino group provides a site for amide bond formation, while the carboxylic acid can be converted to esters, amides, or other functional groups. The methyl groups can influence the molecule's conformation and its binding to biological targets.



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### Folate Synthesis Inhibition Pathway

## Safety Information

As with any chemical, **4-Amino-2,6-dimethylbenzoic acid** should be handled with appropriate safety precautions. It is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a

fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**4-Amino-2,6-dimethylbenzoic acid** is a versatile chemical compound with potential applications in research and drug development. This guide has provided an in-depth overview of its properties, a detailed synthesis protocol, and an exploration of its potential biological significance. Further research into the biological activities of this molecule and its derivatives is warranted to fully elucidate its therapeutic potential.

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